molecular formula C18H40SiSn B14785209 Trimethyl(2-(tributylstannyl)cyclopropyl)silane

Trimethyl(2-(tributylstannyl)cyclopropyl)silane

Cat. No.: B14785209
M. Wt: 403.3 g/mol
InChI Key: SLNFNMACKNZZTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl(2-(tributylstannyl)cyclopropyl)silane is a specialized organosilicon compound with the molecular formula C18H38SiSn. This compound is characterized by the presence of a cyclopropyl ring substituted with a trimethylsilyl group and a tributylstannyl group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(2-(tributylstannyl)cyclopropyl)silane typically involves the reaction of cyclopropyl derivatives with trimethylsilyl and tributylstannyl reagents. One common method is the palladium-catalyzed coupling of cyclopropyl halides with trimethyl(tributylstannyl)silane under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the sensitive stannyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(2-(tributylstannyl)cyclopropyl)silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The stannyl group can be replaced by other functional groups through nucleophilic substitution.

    Oxidation Reactions: The compound can be oxidized to form silanol derivatives.

    Reduction Reactions: The stannyl group can be reduced to form simpler organosilicon compounds.

Common Reagents and Conditions

    Substitution: Reagents such as halides and nucleophiles are commonly used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions include substituted cyclopropyl silanes, silanols, and reduced organosilicon compounds.

Scientific Research Applications

Trimethyl(2-(tributylstannyl)cyclopropyl)silane has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-silicon bonds.

    Material Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to oxidation.

    Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for biologically active compounds.

    Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which Trimethyl(2-(tributylstannyl)cyclopropyl)silane exerts its effects involves the interaction of the stannyl and silyl groups with various molecular targets. The stannyl group acts as a nucleophile, facilitating substitution reactions, while the silyl group provides stability and enhances the reactivity of the cyclopropyl ring. The compound’s unique structure allows it to participate in a variety of chemical pathways, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Trimethyl(tributylstannyl)silane: Similar in structure but lacks the cyclopropyl ring.

    Trimethylsilylcyclopropane: Contains the cyclopropyl ring but lacks the stannyl group.

    Tributylstannylcyclopropane: Contains the stannyl group but lacks the silyl group.

Uniqueness

Trimethyl(2-(tributylstannyl)cyclopropyl)silane is unique due to the combination of the cyclopropyl ring, trimethylsilyl group, and tributylstannyl group. This combination imparts unique reactivity and stability, making it a valuable reagent in various chemical reactions and applications.

Properties

Molecular Formula

C18H40SiSn

Molecular Weight

403.3 g/mol

IUPAC Name

trimethyl-(2-tributylstannylcyclopropyl)silane

InChI

InChI=1S/C6H13Si.3C4H9.Sn/c1-7(2,3)6-4-5-6;3*1-3-4-2;/h4,6H,5H2,1-3H3;3*1,3-4H2,2H3;

InChI Key

SLNFNMACKNZZTG-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1CC1[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.